molecular formula C25H23N3O5 B3885048 N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B3885048
M. Wt: 445.5 g/mol
InChI Key: SPPBGYDPHAIUKU-XVZKFWCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a hydrazinyl linkage, and multiple aromatic rings with various substituents. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-hydroxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in biological research.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
  • N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
  • N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Uniqueness

N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-32-22-12-11-17(15-23(22)33-2)14-21(27-24(30)19-8-4-3-5-9-19)25(31)28-26-16-18-7-6-10-20(29)13-18/h3-16,29H,1-2H3,(H,27,30)(H,28,31)/b21-14+,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBGYDPHAIUKU-XVZKFWCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)O)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=CC=C2)O)/NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 2
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 3
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 4
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 5
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 6
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.